Tetrazine-PEG4-oxyamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrazine-PEG4-oxyamine (hydrochloride) is a cleavable linker used in the synthesis of antibody-drug conjugates. It is a click chemistry reagent containing a tetrazine group that can undergo an inverse electron demand Diels-Alder reaction with molecules containing trans-cyclooctene groups . This compound is widely used in bioconjugation and molecular imaging due to its high reactivity and specificity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Tetrazine-PEG4-oxyamine (hydrochloride) involves the conjugation of a tetrazine moiety with a polyethylene glycol (PEG) chain and an oxyamine group. The reaction typically proceeds under mild conditions, often in the presence of a base to facilitate the coupling reaction .
Industrial Production Methods: Industrial production of Tetrazine-PEG4-oxyamine (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is usually produced in a controlled environment to prevent contamination and degradation.
Analyse Chemischer Reaktionen
Types of Reactions: Tetrazine-PEG4-oxyamine (hydrochloride) primarily undergoes click chemistry reactions, specifically the inverse electron demand Diels-Alder reaction. This reaction is highly selective and efficient, making it ideal for bioconjugation applications .
Common Reagents and Conditions: The inverse electron demand Diels-Alder reaction typically involves the use of trans-cyclooctene-containing molecules as reactants. The reaction conditions are generally mild, often carried out at room temperature or slightly elevated temperatures .
Major Products: The major products of these reactions are stable bioconjugates, where the tetrazine group forms a covalent bond with the trans-cyclooctene group. This results in the formation of a stable linkage between the two molecules .
Wissenschaftliche Forschungsanwendungen
Tetrazine-PEG4-oxyamine (hydrochloride) has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Tetrazine-PEG4-oxyamine (hydrochloride) involves the inverse electron demand Diels-Alder reaction. The tetrazine group reacts with trans-cyclooctene-containing molecules, forming a stable covalent bond. This reaction is highly specific and efficient, making it ideal for bioconjugation and molecular imaging .
Vergleich Mit ähnlichen Verbindungen
- Tetrazine-PEG6-amine (hydrochloride)
- Tetrazine-PEG4-biotin
- Tetrazine-PEG4-amine (hydrochloride)
- Tetrazine-Ph-PEG4-Ph-aldehyde
Comparison: Tetrazine-PEG4-oxyamine (hydrochloride) is unique due to its specific combination of a tetrazine group, a PEG chain, and an oxyamine group. This combination provides high reactivity, specificity, and stability, making it highly suitable for bioconjugation and molecular imaging applications. Compared to similar compounds, it offers a balance of solubility, stability, and reactivity .
Eigenschaften
Molekularformel |
C22H34ClN7O7 |
---|---|
Molekulargewicht |
544.0 g/mol |
IUPAC-Name |
3-[2-[2-[2-[2-[(2-aminooxyacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]-N-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methyl]propanamide;hydrochloride |
InChI |
InChI=1S/C22H33N7O7.ClH/c23-36-16-21(31)24-6-8-33-10-12-35-14-13-34-11-9-32-7-5-20(30)25-15-18-1-3-19(4-2-18)22-28-26-17-27-29-22;/h1-4,17H,5-16,23H2,(H,24,31)(H,25,30);1H |
InChI-Schlüssel |
IERFEROWJLENJV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CNC(=O)CCOCCOCCOCCOCCNC(=O)CON)C2=NN=CN=N2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.